3h-Imidazo[4,5-c]pyridine 5-oxide
Description
Contextualization of Imidazopyridines within Nitrogen Heterocyclic Chemistry
Nitrogen heterocycles are fundamental building blocks in organic chemistry and are prevalent in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov Imidazopyridines, which feature a fused imidazole (B134444) and pyridine (B92270) ring system, represent an important class within this domain. imist.manih.gov The arrangement of the nitrogen atoms within the bicyclic structure gives rise to several isomeric forms, including imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,2-a]pyridines, and imidazo[1,5-a]pyridines. researchgate.netnih.gov This structural diversity allows for a wide range of chemical properties and biological activities. nih.gov The structural similarity of imidazopyridines to endogenous purines has made them attractive scaffolds in medicinal chemistry for targeting various enzymes and receptors. nih.gov
Significance of N-Oxide Derivatives in Heterocyclic Synthesis and Reactivity
The conversion of a nitrogen atom in a heterocyclic ring to its corresponding N-oxide is a powerful strategy for modulating the compound's electronic and steric properties. nih.govacs.org The N-oxide group, with its positively charged nitrogen and negatively charged oxygen, is highly polar and can participate in strong hydrogen bonding. nih.govacs.org This feature can enhance the solubility of molecules and influence their interactions with biological targets. nih.gov
From a synthetic standpoint, the N-oxide functionality is a versatile tool. It can act as an internal oxidizing agent, facilitate nucleophilic substitution reactions, and direct electrophilic substitution to positions that are otherwise unreactive in the parent heterocycle. nih.govrsc.org The N-oxide group can be retained in the final molecule or removed through deoxygenation, providing a strategic handle for chemical transformations. nih.gov This has led to the emergence of heterocyclic N-oxides as a promising class of compounds with a broad spectrum of potential applications. nih.govresearchgate.net
Isomeric and Tautomeric Considerations in the 3H-Imidazo[4,5-c]pyridine Scaffold
The 3H-imidazo[4,5-c]pyridine scaffold presents interesting isomeric and tautomeric possibilities that are crucial for understanding its chemistry. researchgate.net Isomerism in imidazopyridines arises from the different possible fusion points of the imidazole and pyridine rings. researchgate.net
Tautomerism, the interconversion of structural isomers, is a key feature of the imidazo[4,5-c]pyridine system. The proton on the imidazole ring can reside on different nitrogen atoms, leading to different tautomeric forms. For the imidazo[4,5-c]pyridine core, the principal tautomers are the 1H-, 3H-, and 5H- forms. The relative stability of these tautomers can be influenced by substituents and the surrounding chemical environment. researchgate.netnih.gov These tautomeric considerations are critical in predicting the reactivity and potential interaction of these molecules in various chemical and biological systems.
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxyimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-9-2-1-5-6(3-9)8-4-7-5/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDRTAHLSKIFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C2C1=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464283 | |
| Record name | 3h-imidazo[4,5-c]pyridine 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91184-02-0 | |
| Record name | 3h-imidazo[4,5-c]pyridine 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3h Imidazo 4,5 C Pyridine 5 Oxide and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional methods for constructing the imidazopyridine core often rely on condensation and cyclization reactions, which have been foundational in heterocyclic chemistry.
Cyclization Reactions from Pyridine (B92270) and Imidazole (B134444) Precursors
Constructing the imidazopyridine skeleton can also be achieved by starting with separate, suitably functionalized pyridine and imidazole precursors and inducing a cyclization reaction to form the fused ring system.
One notable method involves the reaction of 2-aminopyridine derivatives with α-halogenated carbonyl compounds. e3s-conferences.org For example, 2-aminopyridine can react with bromoacetaldehyde at elevated temperatures in a sealed tube to produce imidazopyridines, albeit in low yields. e3s-conferences.org This method, known as the Tschitschibabin (or Chichibabin) reaction, was later improved by using a base like sodium hydrogen carbonate (NaHCO₃) under milder conditions to enhance efficiency. e3s-conferences.org The mechanism involves the initial formation of a pyridinium salt intermediate, which then undergoes in situ cyclization to yield the imidazopyridine derivative. e3s-conferences.org
Another approach utilizes the reaction of pyridines with 1,2-diaza-1,3-dienes. This method begins with the addition of the pyridine to the terminal carbon of the diene, followed by a selective intramolecular cyclization to form the imidazopyridine derivative. e3s-conferences.org
| Precursor 1 | Precursor 2 | Method | Key Features |
| 2-Aminopyridine | Bromoacetaldehyde | Tschitschibabin Reaction | High temperatures (150-200°C), sealed tube, low yields. e3s-conferences.org |
| 2-Aminopyridine | α-Halogenated Carbonyl | Modified Tschitschibabin | Use of a base (e.g., NaHCO₃) under milder conditions for improved efficiency. e3s-conferences.org |
| Pyridine | 1,2-Diaza-1,3-diene | Sequential Reaction | Addition followed by selective intramolecular cyclization. e3s-conferences.org |
Formation of Imidazopyridine Core via Ortho-Diaminopyridine and Aldehydes
A widely used and versatile method for synthesizing the imidazo[4,5-c]pyridine core involves the reaction of an ortho-diaminopyridine with an aldehyde. This reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent aromatization.
For instance, 3,4-diaminopyridine can be reacted with various benzaldehydes, often using an adduct like sodium metabisulfite (Na₂S₂O₅), to synthesize 5H-imidazo[4,5-c]pyridine analogues. nih.gov Similarly, 3H-imidazo[4,5-b]pyridines can be prepared from 2,3-diaminopyridine and aldehydes. organic-chemistry.org
A one-step synthesis of 3H-imidazo[4,5-b]pyridines has been achieved through the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes using sodium dithionite (Na₂S₂O₄). nih.gov Another approach involves the use of chlorotrimethylsilane in DMF as a promoter and water-acceptor for the reaction between (hetero)aromatic ortho-diamines and aldehydes, followed by air oxidation. organic-chemistry.org
Researchers have also developed a tandem, one-pot process starting from 2-chloro-3-nitropyridine (B167233). This involves a sequence of SNAr reaction with a primary amine, reduction of the nitro group to an amine, and subsequent condensation with an aldehyde in a water-isopropanol medium to form the imidazo[4,5-b]pyridine skeleton. acs.org
| Pyridine Precursor | Aldehyde Source | Reagents/Conditions | Product Type |
| 3,4-Diaminopyridine | Benzaldehyde-Na₂S₂O₅ adduct | Not specified | 5H-Imidazo[4,5-c]pyridines. nih.gov |
| 2,3-Diaminopyridine | Aldehydes | Chlorotrimethylsilane/DMF, air oxidation | 3H-Imidazo[4,5-b]pyridines. organic-chemistry.org |
| 2-Nitro-3-aminopyridine | Aldehydes | Na₂S₂O₄ (reductive cyclization) | 3H-Imidazo[4,5-b]pyridines. nih.gov |
| 2-Chloro-3-nitropyridine | Aldehydes | 1. Primary amine, 2. Zn/HCl, 3. Aldehyde (Tandem reaction) | Imidazo[4,5-b]pyridines. acs.org |
Modern and Advanced Synthetic Strategies
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecules like imidazopyridines. These include metal-catalyzed reactions and the use of microwave irradiation to accelerate reaction rates.
Metal-Catalyzed Coupling and Amination Reactions
Transition-metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-catalyzed reactions have been particularly prominent. For example, a palladium-catalyzed amide coupling reaction has been used to synthesize N-1-substituted imidazo[4,5-b]pyridines in a one-pot reaction by coupling a protected 2-chloro-3-aminopyridine with a primary amide, followed by in situ cyclization and dehydration. beilstein-journals.org Another palladium-catalyzed process involves a tandem carbamoyl chloride amination followed by intramolecular urea cyclization to synthesize imidazo[4,5-b]pyridine-2-one and imidazo[4,5-c]pyridine-2-one. beilstein-journals.org The Buchwald-Hartwig cross-coupling reaction, a palladium-mediated C-N bond-forming reaction, has been utilized for the synthesis of C2-substituted imidazo[4,5-b]pyridine analogues. researchgate.net
Copper-catalyzed reactions also offer powerful pathways to imidazopyridines. A copper-catalyzed three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes has been reported. beilstein-journals.orgorganic-chemistry.org Another copper-catalyzed approach is the oxidative cyclization for the synthesis of formyl-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and cinnamaldehyde derivatives under aerobic conditions. beilstein-journals.org Oxidative coupling-cyclization reactions, in general, can involve copper, silver, or palladium-based catalysts with an oxidizing agent. nih.gov
| Metal Catalyst | Reaction Type | Substrates | Key Features |
| Palladium | Amide Coupling | Protected 2-chloro-3-aminopyridine, Primary amide | One-pot synthesis of N-1-substituted imidazo[4,5-b]pyridines. beilstein-journals.org |
| Palladium | Tandem Amination/Cyclization | Diaminopyridine, Carbamoyl chloride | Synthesis of imidazo[4,5-b]pyridine-2-one and imidazo[4,5-c]pyridine-2-one. beilstein-journals.org |
| Palladium | Buchwald-Hartwig Cross-Coupling | 2-Halo imidazo[4,5-b]pyridines, Enolizable heterocycles | Synthesis of C2-substituted imidazo[4,5-b]pyridines. researchgate.net |
| Copper | Three-Component Domino Reaction | Aldehydes, 2-Aminopyridines, Terminal alkynes | Efficient assembly of imidazo[1,2-a]pyridines. beilstein-journals.orgorganic-chemistry.org |
| Copper | Oxidative Cyclization | 2-Aminopyridines, Cinnamaldehyde derivatives | Synthesis of formyl-substituted imidazo[1,2-a]pyridines. beilstein-journals.org |
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly reduced times compared to conventional heating methods. eurjchem.comscite.airesearchgate.net
A one-pot synthesis of imidazopyridine under microwave assistance has been reported, involving a condensation reaction between pyridine, substituted bromoacetophenones, and ammonium acetate. e3s-conferences.org The process starts with the in-situ generation of N-phenacylpyridinium bromide, which then undergoes cyclization upon treatment with ammonium acetate at 180°C. e3s-conferences.org
Microwave irradiation has also been successfully applied to the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine and its derivatives, resulting in reduced reaction times and higher yields. eurjchem.comscite.airesearchgate.net Another expeditious microwave-assisted, one-pot sequential route has been developed for the synthesis of pyrido fused imidazo[4,5-c]quinolines. This method involves the Pictet-Spengler cyclization strategy and utilizes green media. rsc.org
| Reaction | Key Features of Microwave Assistance |
| Condensation of pyridine, bromoacetophenones, and ammonium acetate | In-situ generation of intermediate followed by rapid cyclization at elevated temperature. e3s-conferences.org |
| Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives | Reduced reaction times, higher yields, and cleaner reactions. eurjchem.comscite.airesearchgate.net |
| Pictet-Spengler cyclization for pyrido fused imidazo[4,5-c]quinolines | One-pot sequential pathway in green media. rsc.org |
One-Pot and Tandem Reaction Sequences
One-pot and tandem reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. While direct one-pot syntheses specifically targeting 3H-imidazo[4,5-c]pyridine 5-oxide are not extensively documented, related tandem procedures for the synthesis of the core imidazopyridine structure have been reported. For instance, a highly efficient, clean, and simple one-pot tandem procedure has been developed for the synthesis of imidazo[4,5-b]pyridine derivatives starting from 2-chloro-3-nitropyridine. This sequence involves a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, followed by in situ reduction of the nitro group and subsequent condensation with an aldehyde. This methodology, conducted in an environmentally benign water-isopropanol medium, provides a base-free and catalyst-free route to diverse imidazo[4,5-b]pyridines. Although this method applies to a different isomer, the principles of a tandem SNAr-reduction-cyclization sequence could potentially be adapted for the synthesis of the imidazo[4,5-c]pyridine scaffold, which could then be a precursor for N-oxidation.
Another relevant approach involves the reaction of 3,4-diaminopyridine or 2,3-diaminopyridine with sodium metabisulfite adducts of corresponding benzaldehydes to yield 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines, respectively nih.gov. This condensation reaction provides the core heterocyclic system in a straightforward manner.
C-H Functionalization and Oxidative Amination Approaches
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. While specific examples of C-H functionalization directly on this compound are scarce in the literature, studies on related imidazopyridine isomers highlight the potential of this approach. For instance, visible light-induced C-H functionalization has been extensively studied for imidazo[1,2-a]pyridines, enabling trifluoromethylation, alkylation, and arylation at various positions. nih.gov
Oxidative amination represents another modern strategy for the formation of C-N bonds. A metal-free direct oxidative cross-dehydrogenative C-H bond amination of imidazo[1,2-a]pyridines with pyrazoles has been developed using potassium persulfate as the promoter in water. thieme-connect.com This method allows for the direct formation of a C-N bond at the C3 position of the imidazo[1,2-a]pyridine (B132010) ring. The application of such oxidative C-H amination strategies to the 3H-imidazo[4,5-c]pyridine core could provide a direct route to amino-substituted derivatives.
Electrochemical methods also offer a promising avenue for C-H functionalization. An electrochemical tandem sp3(C–H) double amination has been reported for the direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines from acetophenones and pyridine ethylamines. nih.gov This approach avoids conventional multi-step syntheses by directly functionalizing a methyl group.
Regioselective Synthesis of N-Oxide Moieties and Derivatives
The introduction of an N-oxide moiety can significantly modulate the physicochemical and pharmacological properties of a heterocyclic compound. The regioselective synthesis of such derivatives is therefore of great interest.
Strategies for Directed N-Oxidation
The direct N-oxidation of imidazo[4,5-c]pyridines can potentially lead to a mixture of isomers due to the presence of multiple nitrogen atoms in the heterocyclic system. The regioselectivity of N-oxidation is influenced by the electronic properties of the ring system and the nature of the oxidizing agent. While specific methods for the directed N-oxidation of 3H-imidazo[4,5-c]pyridine to its 5-oxide are not explicitly detailed in the reviewed literature, general principles of N-oxidation of pyridine and imidazole derivatives can be applied. Typically, reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are used for N-oxidation. The more electron-rich and sterically accessible nitrogen atom is generally favored for oxidation. In the 3H-imidazo[4,5-c]pyridine system, the pyridine nitrogen (N-5) would be a likely site for oxidation.
Control of Regioselectivity in N-Oxide Derivatization
Once the N-oxide is formed, its derivatization, particularly through alkylation, is a key step in generating diverse molecular structures. The regioselectivity of these reactions is a critical aspect. Studies on the alkylation of related imidazo[4,5-b]pyridine N-oxides have provided valuable insights into controlling regioselectivity.
Alkylation of 5H-imidazo[4,5-c]pyridine analogues using alkyl halides under basic conditions has been shown to predominantly yield the N5-regioisomers. nih.gov This suggests that the pyridine nitrogen is the more nucleophilic center in this system under these conditions.
A study on the regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives using various alkylating agents and bases demonstrated that the reaction can be directed to either the N1 or N3 position of the imidazole ring, or the N-oxide oxygen, depending on the reaction conditions and the nature of the substituent at the C2 position. This highlights the complex interplay of steric and electronic effects in determining the outcome of such reactions.
Table 1: Summary of Synthetic Methodologies for Imidazopyridine Derivatives
| Methodology | Starting Materials | Product Type | Key Features |
|---|---|---|---|
| Tandem SNAr-Reduction-Cyclization | 2-chloro-3-nitropyridine, primary amines, aldehydes | Imidazo[4,5-b]pyridines | One-pot, catalyst- and base-free, environmentally benign solvent system. |
| Condensation | 3,4-diaminopyridine, benzaldehyde adducts | 5H-Imidazo[4,5-c]pyridines | Straightforward synthesis of the core heterocycle. nih.gov |
| C-H Functionalization (Visible Light) | Imidazo[1,2-a]pyridines, functionalization reagents | C-H functionalized Imidazo[1,2-a]pyridines | Metal-free, late-stage modification. nih.gov |
| Oxidative C-H Amination | Imidazo[1,2-a]pyridines, pyrazoles | C3-amino-Imidazo[1,2-a]pyridines | Metal-free, direct C-N bond formation. thieme-connect.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Imidazo[4,5-b]pyridine |
| Imidazo[1,2-a]pyridine |
| Imidazo[1,5-a]pyridine |
| 2-chloro-3-nitropyridine |
| 3,4-diaminopyridine |
| 2,3-diaminopyridine |
| 5H-Imidazo[4,5-c]pyridine |
| 4H-Imidazo[4,5-b]pyridine |
| Pyrazole |
| Acetophenone |
| Pyridine ethylamine |
Reactivity and Reaction Mechanisms of 3h Imidazo 4,5 C Pyridine 5 Oxide
Electrophilic and Nucleophilic Substitution Reactions
The pyridine (B92270) N-oxide moiety significantly influences the regioselectivity of substitution reactions. The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the C4 and C6 positions, while also being a strong inductively withdrawing group.
Electrophilic Aromatic Substitution: The nitration of pyridine-N-oxide, a related parent compound, has been studied, and it demonstrates the directing effects of the N-oxide group. These electrophilic aromatic substitution (EAS) reactions proceed through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate rsc.org. The reaction of pyridine-N-oxide with the nitronium ion (NO₂⁺) shows low activation Gibbs free energy rsc.org. In a strongly acidic medium, which is typical for nitration, the pyridine is protonated, leading to strong deactivation towards electrophiles rsc.org. However, for pyridine-N-oxide, the kinetic control of the EAS nitration reaction primarily yields the ortho nitro compound. Interestingly, if explicit solvation of the N-oxide oxygen atom occurs, the para product becomes the major isomer, which is what is often observed experimentally rsc.org. This suggests that for 3H-imidazo[4,5-c]pyridine 5-oxide, electrophilic attack would likely be directed to the positions ortho and para to the N-oxide, which are C4 and C6.
Nucleophilic Substitution: The N-oxide functionality enhances the reactivity of the pyridine ring towards nucleophiles, particularly at the C4 and C6 positions (equivalent to the α and γ positions relative to the N-oxide). Reactions involving nucleophilic aromatic substitutions (SNAr) on pyridine N-oxides are generally faster than on the corresponding pyridines scripps.edu. The synthesis of imidazo[4,5-c]pyridine derivatives, such as in the preparation of 3-deazaspongosine, involves regioselective nucleophilic substitution where a chloro group on the pyridine ring is displaced by a nucleophile like hydrazine researchgate.net. This highlights the susceptibility of the pyridine portion of the fused ring system to nucleophilic attack, a reactivity pattern expected to be preserved or enhanced in the N-oxide derivative.
Alkylation Reactions and Regioisomeric Product Formation
Alkylation of this compound can occur at multiple nitrogen atoms: the two nitrogens of the imidazole (B134444) ring (N1 and N3) and the pyridine ring nitrogen (N5). The distribution of the resulting regioisomeric products is a key aspect of its reactivity.
The tautomeric nature of the imidazole ring means that alkylation can potentially occur at either N1 or N3. In the isomeric imidazo[4,5-b]pyridine system, the mobile hydrogen atom can readily tautomerize between these positions fabad.org.tr. Once an alkyl group replaces this hydrogen, the tautomerism is lost fabad.org.tr.
Studies on the closely related 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine have shown that N-alkylation occurs predominantly on the nitrogen atom of the pyridine ring fabad.org.tr. Specifically, when this compound was alkylated with 1-(chloromethyl)-4-methoxybenzene, the major product formed was the N5 regioisomer fabad.org.tr. This indicates a strong preference for alkylation at the pyridine nitrogen over the imidazole nitrogens under these conditions.
For the imidazole ring, studies on the isomeric imidazo[4,5-b]pyridine-4-oxide provide insight into the regioselectivity between N1 and N3. The N-alkylation of this system with benzyl bromide or benzyl iodide showed that the ratio of N1 to N3 isomers is influenced by steric factors researchgate.net. The regioselectivity of this N-benzylation is primarily governed by 'steric approach control', and the N1/N3 ratios can be inverted depending on the substitution at the C2 position of the imidazole ring researchgate.net.
| Starting Material | Alkylating Agent | Major Product | Reference |
| 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | 1-(chloromethyl)-4-methoxybenzene | N5-alkylated regioisomer | fabad.org.tr |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide / Benzyl iodide | Mixture of N1 and N3-alkylated isomers | researchgate.net |
The choice of base and solvent plays a crucial role in determining the outcome of N-alkylation reactions. A common set of conditions for the alkylation of imidazopyridines involves using an anhydrous base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) fabad.org.tr. These conditions were used in the selective N5-alkylation of 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine fabad.org.tr.
In the case of the isomeric imidazo[4,5-b]pyridine-4-oxide, the same conditions (K₂CO₃ in DMF) were employed to study the regioselectivity of N-alkylation at the imidazole nitrogens researchgate.net. Further studies on imidazo[4,5-b]pyridines have shown that the use of a different base, such as cesium carbonate, can favor the formation of N3-substituted products researchgate.net. The nature of the alkylating agent's leaving group can also have a minor effect; for instance, regioselectivity was observed to vary slightly between benzyl bromide and benzyl iodide researchgate.net. For the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, phase transfer catalysis (PTC) conditions have also been utilized researchgate.net.
| Reaction Parameter | Effect on Selectivity | Example System | Reference |
| Base | Can direct alkylation to a specific nitrogen atom (e.g., Cs₂CO₃ favors N3). | Imidazo[4,5-b]pyridines | researchgate.net |
| Solvent | Polar aprotic solvents like DMF are commonly used. | Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | fabad.org.trresearchgate.net |
| Alkylating Agent | The leaving group (e.g., Br vs. I) can slightly alter isomer ratios. | Imidazo[4,5-b]pyridine-4-oxide | researchgate.net |
Annulation and Cyclization Reactions
Annulation and cyclization reactions are fundamental to both the synthesis of the imidazo[4,5-c]pyridine core and its further elaboration into more complex polycyclic systems.
The most common approach for constructing the imidazo[4,5-c]pyridine skeleton is through the condensation and subsequent cyclization of 3,4-diaminopyridine with carboxylic acids or their equivalents, such as aldehydes under oxidative conditions nih.gov. For example, reacting 3,4-diaminopyridine with the sodium metabisulfite adduct of an appropriate aldehyde is a standard method to prepare 5H-imidazo[4,5-c]pyridine derivatives fabad.org.tr.
The imidazo[4,5-c]pyridine N-oxide system itself can undergo further annulation reactions. Although specific examples for the 5-oxide are scarce, studies on the isomeric 3-substituted imidazo[4,5-b]pyridines demonstrate their utility in building fused heterocyclic systems. These compounds readily undergo annelation with cyanoacetylenic tertiary α-alcohols in acetonitrile to stereoselectively produce functionalized 1,3-oxazolo[3,2-a]imidazo[4,5-b]pyridines in good yields researchgate.net. This reaction involves the nucleophilic attack of a ring nitrogen onto the electron-deficient acetylenic bond, followed by cyclization researchgate.net. A similar reactivity pattern can be anticipated for this compound, where the imidazole nitrogen could act as a nucleophile to initiate cyclization with suitable electrophilic partners.
Functional Group Transformations and Derivatization Strategies
The derivatization of the this compound core can be achieved through various functional group transformations. These strategies are crucial for modifying the molecule's properties for various applications.
One key strategy involves nucleophilic aromatic substitution on halogenated precursors. In the synthesis of 3-deazaspongosine, a 6-chloro-imidazo[4,5-c]pyridine derivative serves as a key intermediate. The chloro group is readily displaced by hydrazine, which is subsequently reduced with Raney Nickel to introduce an amino group researchgate.net. This demonstrates a viable pathway for introducing nitrogen-based functional groups onto the pyridine ring of the scaffold.
Direct C-H functionalization represents another powerful tool for derivatization. While specific examples on the target N-oxide are not prevalent, research on the related N3-MEM-protected imidazo[4,5-b]pyridines has shown that an efficient and regioselective C2-arylation can be achieved via a direct C–H activation pathway rsc.org. This methodology provides access to 2,6- and 2,7-disubstituted derivatives and is amenable to the rapid synthesis of analogues rsc.org. Such C-H activation strategies could potentially be applied to the C2 position of the imidazole ring in this compound.
Rearrangement Reactions Involving the N-Oxide Moiety
The N-oxide functional group is known to participate in several characteristic rearrangement reactions, which can be used to introduce functionality, particularly at the position adjacent to the nitrogen atom.
A well-known reaction of pyridine N-oxides is the Boekelheide reaction, which is the rearrangement of α-picoline-N-oxides (N-oxides of 2-methylpyridines) to hydroxymethylpyridines. The mechanism involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group. This intermediate then undergoes a [3.3]-sigmatropic rearrangement to furnish an acylated methylpyridine, which upon hydrolysis yields the final hydroxymethylpyridine product chemtube3d.com. Although this compound itself does not have an alkyl side chain, this type of rearrangement is a key reactivity pattern for substituted pyridine N-oxides.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3H-Imidazo[4,5-c]pyridine 5-oxide in solution. One- and two-dimensional NMR experiments provide detailed information about the chemical environment of each nucleus and their through-bond and through-space connectivities.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of protons and carbons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. In the ¹H NMR spectrum of a related compound, 3-methyl-3H-imidazo[4,5-b]pyridine, the proton signals appear in distinct regions, which can be extrapolated to understand the spectrum of this compound. For instance, aromatic protons in similar heterocyclic systems typically resonate between δ 7.0 and 9.0 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine (B92270) ring are influenced by the electronegativity of the nitrogen atom and the presence of the N-oxide group. For pyridine itself, the carbon atoms at positions 2, 3, and 4 have characteristic chemical shifts around 150, 124, and 136 ppm, respectively. testbook.com The fusion of the imidazole (B134444) ring and the N-oxide functionality in this compound would further modify these values, providing a unique fingerprint for the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Imidazo[4,5-b]pyridine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | 8.42 (m, 1H), 8.08 (t, 1H), 7.72 (d, 2H), 7.54 (d, 2H), 7.26 (m, 1H), 4.36 (t, 2H), 1.89 (m, 2H), 0.98 (t, 3H) | 152.3, 147.7, 143.0, 138.3, 135.5, 134.1, 129.4, 128.2, 126.3, 117.7, 44.3, 22.2, 10.1 |
| 3-Butyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine | 9.00 (s, 1H), 8.75 (d, 1H), 8.40 (d, 1H), 8.11–8.04 (m, 2H), 7.47 (dd, 1H), 7.23 (dd, 1H), 4.38 (t, 2H), 1.82 (quint, 2H), 1.33–1.23 (m, 2H), 0.83 (t, 3H) | 151.7, 151.4, 149.9, 148.9, 144.7, 137.0, 135.6, 127.8, 127.2, 124.1, 119.2, 43.9, 32.4, 20.3, 13.9 |
Note: Data for related compounds are provided for illustrative purposes. acs.org
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural assignment of this compound, especially for differentiating it from its regioisomers. oxinst.comnews-medical.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu It is instrumental in identifying adjacent protons within the pyridine and imidazole rings, helping to piece together the spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space correlations between protons that are in close proximity, typically within 5 Å. This is particularly useful for confirming the regiochemistry by observing correlations between protons on the imidazole and pyridine rings that are spatially close but not necessarily scalar-coupled.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton with the carbon to which it is directly attached. youtube.com This provides a direct link between the ¹H and ¹³C NMR data, simplifying the assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is a powerful tool for establishing long-range connectivity and is crucial for confirming the fusion of the imidazole and pyridine rings and the position of substituents. For example, a correlation between a proton on the imidazole ring and a carbon in the pyridine ring would confirm the fused ring system.
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Expected Key Correlations |
|---|---|
| COSY | Correlations between adjacent protons on the pyridine ring. |
| NOESY | Through-space correlations between protons on the imidazole and pyridine rings. |
| HSQC | Direct one-bond correlations between each proton and its attached carbon. |
| HMBC | Long-range (2-3 bond) correlations between protons and carbons, confirming the ring fusion and substituent positions. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound (C₆H₅N₃O), the expected molecular weight is approximately 135.13 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, the loss of the oxygen atom from the N-oxide or fragmentation of the ring system can yield characteristic fragment ions.
Table 3: Mass Spectrometry Data for Imidazo[4,5-b]pyridine Derivatives
| Compound | Ionization Method | Calculated m/z | Found m/z |
|---|---|---|---|
| 2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | ESI | 272.0955 [M+H]⁺ | 272.0958 [M+H]⁺ |
| 3-(3-Methoxypropyl)-2-(5-nitrofuran-2-yl)-3H-imidazo[4,5-b]pyridine | EI | 302.1015 [M]⁺ | 302.0980 [M]⁺ |
Note: Data for related compounds are provided for illustrative purposes. acs.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands. A key feature would be the N-O stretching vibration, which typically appears in the range of 1200-1300 cm⁻¹. Other significant bands would include C=N and C=C stretching vibrations from the aromatic rings, as well as C-H stretching and bending modes. The IR spectrum of the parent 3H-Imidazo[4,5-c]pyridine shows conformity in its infrared spectrum, indicating a consistent molecular structure. avantorsciences.com
Table 4: Characteristic IR Absorption Bands for Imidazo[4,5-b]pyridine Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3027 |
| Aromatic C-H Stretch | ~3008 |
| C=N Stretch | ~1578 |
| C=C Stretch | ~1461 |
Note: Data for a related compound, 6-Bromo-2-(2,4-dichlorophenyl)-3H-imidazo[4,5-b]pyridine, is provided for illustrative purposes. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like this compound exhibit characteristic absorption bands in the UV region, corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the molecular structure and the presence of functional groups. The UV-Vis spectrum can be used to confirm the presence of the conjugated aromatic system. Studies on related imidazo[1,2-a]pyridine (B132010) derivatives show absorption bands in the UV portion of the spectrum, with tails extending into the visible region for some compounds. nih.gov
Table 5: UV-Vis Absorption Data for Related Imidazo[1,2-a]pyridine Fluorophores
| Compound | λabs (nm) | ε (M⁻¹ cm⁻¹) |
|---|---|---|
| Compound 4c | ~250-270 | 4.7–8.9×10⁴ |
| Compound 5c | ~250-270 | 4.7–8.9×10⁴ |
Note: Data for related compounds are provided for illustrative purposes. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions in the solid state. For 3H-Imidazo[4,5-c]pyridine, a related compound, X-ray crystallography has confirmed its non-centrosymmetric orthorhombic space group and the organization of molecules into hydrogen-bonded chains. researchgate.net Similar analysis of this compound would provide unequivocal proof of its structure and reveal details about its crystal packing, which can influence its physical properties.
Table 6: Crystallographic Data for 1H-Imidazo[4,5-c]pyridine
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| Key Interactions | N-H···N intermolecular hydrogen bonds |
Note: Data for a related compound is provided for illustrative purposes. researchgate.net
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique in the characterization of novel chemical entities, providing critical data on the elemental composition of a sample. This analytical method determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements within a molecule. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values serves as a primary indicator of the sample's purity and confirms its empirical formula.
In the study of imidazo[4,5-c]pyridine derivatives and their isomers, elemental analysis is routinely employed to validate the successful synthesis of the target compounds. While specific elemental analysis data for this compound is not widely published, extensive research on the closely related 3H-imidazo[4,5-b]pyridine series offers valuable insight into the application and results of this technique for this class of heterocyclic compounds.
Detailed research findings from the synthesis of various 3H-imidazo[4,5-b]pyridine derivatives demonstrate the precision of elemental analysis in confirming their molecular structures. For instance, in the synthesis of several 5-amino-6,7-dicyano-3-substituted-3H-imidazo[4,5-b]pyridines, the elemental composition was rigorously verified. acs.org The results, as presented in the table below, show a strong agreement between the calculated and experimentally found percentages of carbon, hydrogen, and nitrogen, typically within a narrow margin of ±0.4%. acs.org This level of accuracy provides high confidence in the assigned structures and the purity of the synthesized compounds.
Elemental Analysis Data for Selected 3H-Imidazo[4,5-b]pyridine Derivatives
| Compound Name | Molecular Formula | Analysis | %C | %H | %N |
|---|---|---|---|---|---|
| 5-Amino-6,7-dicyano-3-(4'-tolyl)-3H-imidazo[4,5-b]pyridine | C₁₅H₁₀N₆ | Calculated | 65.68 | 3.67 | 30.64 |
| Found | 65.60 | 3.94 | 30.67 | ||
| 5-Amino-6,7-dicyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridine | C₁₄H₇FN₆ | Calculated | 60.43 | 2.54 | 30.20 |
| Found | 60.43 | 2.65 | 30.13 | ||
| 5-Amino-6,7-dicyano-3-(4'-methoxyphenyl)-3H-imidazo[4,5-b]pyridine | C₁₅H₁₀N₆O | Calculated | 62.07 | 3.45 | 28.97 |
| Found | 62.52 | 3.52 | 28.63 | ||
| 5,7-Diamino-6-cyano-3-(4'-fluorophenyl)-3H-imidazo[4,5-b]pyridine | C₁₃H₉FN₆ | Calculated | 58.21 | 3.38 | 31.33 |
| Found | 58.51 | 3.55 | 31.16 |
Data sourced from The Journal of Organic Chemistry acs.org
The data presented underscores the importance of elemental analysis as a quality control measure in synthetic chemistry. The close agreement between the theoretical and observed values for these complex heterocyclic systems confirms the elemental integrity of the molecules and supports the structural assignments made through other spectroscopic methods like NMR and mass spectrometry. researchgate.net For a compound such as this compound, similar analytical rigor would be essential to confirm its successful synthesis and purity.
Computational and Theoretical Investigations of 3h Imidazo 4,5 C Pyridine 5 Oxide
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. DFT calculations for imidazo[4,5-b]pyridine derivatives, which share a similar fused heterocyclic core with 3H-Imidazo[4,5-c]pyridine 5-oxide, are typically performed to optimize the molecular geometry and to predict a variety of molecular properties. uctm.edumdpi.com The choice of functional and basis set, such as B3LYP/6-311G**, is critical for obtaining accurate results. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔEHOMO-LUMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
For related imidazo[4,5-b]pyridine derivatives, the HOMO is often observed to be distributed over the entire phenyl-3H-imidazo[4,5-b]pyridine fragment, while the LUMO is centered on the imidazole (B134444) moiety. nih.gov This distribution of frontier orbitals is crucial for predicting how the molecule will interact with other chemical species. The HOMO→LUMO transition, which represents the lowest energy electronic excitation, is also a key aspect of these analyses. nih.gov
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Illustrative Imidazo[4,5-b]pyridine Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | ΔEHOMO-LUMO (eV) |
| Derivative A | -6.2 | -1.8 | 4.4 |
| Derivative B | -6.5 | -2.0 | 4.5 |
| Derivative C | -6.3 | -1.9 | 4.4 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing varying potential values. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. uni-muenchen.deresearchgate.net
In studies of similar heterocyclic compounds, MEP analysis reveals that the nitrogen atoms of the imidazole ring are often the most electron-rich sites, making them prone to interaction with electrophiles. uni-muenchen.deresearchgate.net The oxygen atom of the N-oxide group in this compound would also be expected to be a region of high negative potential.
Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. researchgate.net Global descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω), are calculated from the energies of the HOMO and LUMO. nih.govresearchgate.net
Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution.
Chemical Potential (μ) : The negative of electronegativity, it describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity (ω) : A measure of the energy lowering of a system when it accepts electrons.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for specific types of reactions.
Table 2: Global Reactivity Descriptors for Illustrative Imidazo[4,5-b]pyridine Derivatives
| Descriptor | Formula | Illustrative Value (eV) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 |
| Electrophilicity (ω) | μ² / (2η) | 3.64 |
Intermolecular Interaction Studies
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and polymorphism.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. nih.govresearchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the partitioning of the crystal space among the molecules. uctm.edu The analysis of the Hirshfeld surface and the associated 2D fingerprint plots provides a detailed summary of the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.govnih.gov For related compounds, H···H, C···H/H···C, and N···H/H···N contacts are often the most significant contributors to the crystal packing. nih.gov
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, these simulations can be used to model the adsorption of molecules onto surfaces. uctm.edu For instance, studies on related imidazo[4,5-b]pyridine derivatives have used Monte Carlo simulations to investigate their adsorption behavior on different metal surfaces, such as iron. uctm.edu These simulations help in understanding the interfacial interactions between the molecule and the surface and can predict the binding energy and the preferred orientation of the adsorbed molecule. uctm.edu Such studies are particularly relevant for applications like corrosion inhibition. uctm.edu
Theoretical Studies on Reaction Mechanisms and Pathways
Theoretical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. For the imidazopyridine scaffold, DFT calculations have been used to explore reactivity, stability, and potential sites for electrophilic and nucleophilic attack. researchgate.netnih.gov
The N-oxide moiety in pyridine-based compounds significantly influences their reactivity. nih.gov It is known to be a strong electron-donating group, which can activate the pyridine (B92270) ring towards electrophilic substitution, particularly at the positions ortho and para to the N-oxide group. Conversely, the oxygen atom of the N-oxide can act as a nucleophile. academie-sciences.fr Theoretical studies on pyridine N-oxide itself show that it is a stable dipolar species where the electron density from the oxygen is delocalized into the pyridine ring, which in turn affects the positions of both electrophilic and nucleophilic attack. researchgate.net
In the case of This compound , we can anticipate several key reaction pathways based on theoretical principles derived from related structures:
Electrophilic Aromatic Substitution: The N-oxide group is expected to direct electrophiles to the C4 and C6 positions of the pyridine ring. DFT calculations on similar heterocyclic N-oxides help in quantifying the activation energies for these substitution reactions and predicting the regioselectivity.
Nucleophilic Attack: The electron-deficient carbon atoms of the pyridine ring, as well as the carbon of the imidazole ring, could be susceptible to nucleophilic attack. The precise sites of attack would be governed by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which can be readily calculated using computational methods.
Reactions at the N-oxide group: The oxygen atom can be a site for reactions such as deoxygenation or rearrangement. Theoretical studies can model the transition states for these processes, providing insights into the reaction energetics and pathways.
Tautomerism: The position of the hydrogen atom on the imidazole ring can influence the electronic structure and reactivity of the molecule. Computational studies on the tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridines have been conducted to determine their relative stabilities. acs.org
A plausible reaction mechanism, informed by studies on related imidazopyridines, involves the tandem SNAr reaction-reduction-condensation chemistry for the synthesis of the core scaffold. benthamdirect.com For the N-oxide, its introduction typically alters the electronic landscape, which can be modeled to predict changes in reaction outcomes.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in Chemical Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in drug discovery and materials science to correlate the chemical structure of compounds with their biological activities or physicochemical properties. researchgate.net Although no specific QSAR/QSPR studies for This compound are available, extensive research on related imidazo[4,5-b]pyridine derivatives provides a clear framework for how such models are constructed and utilized. researchgate.netnih.gov
These studies typically involve the following steps:
Data Set Collection: A series of molecules with known biological activity (e.g., anticancer, antimicrobial) is compiled. researchgate.netnih.gov
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are used to build a mathematical model that relates the descriptors to the observed activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov
For instance, in a QSAR study on imidazo[4,5-b]pyridine derivatives as anticancer agents, descriptors related to molecular surface and electronic properties were found to be crucial for activity. researchgate.net Such models can guide the design of new, more potent analogs by suggesting specific structural modifications.
Below is a hypothetical data table illustrating the types of descriptors and data that would be used in a QSAR study of imidazopyridine derivatives.
| Compound ID | Molecular Weight | LogP | Polar Surface Area (Ų) | Experimentally Determined IC50 (µM) | Predicted IC50 (µM) |
| I | 250.3 | 2.5 | 65.7 | 1.2 | 1.5 |
| II | 264.3 | 2.8 | 70.2 | 0.8 | 0.9 |
| III | 278.4 | 3.1 | 75.8 | 0.5 | 0.6 |
| IV | 292.4 | 3.4 | 80.1 | 0.3 | 0.3 |
This table demonstrates how various physicochemical properties are correlated with biological activity to build a predictive QSAR model.
Applications of Machine Learning in Chemical Space Exploration (e.g., Artificial Neural Networks)
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemical research by enabling the rapid exploration of vast chemical spaces and the prediction of molecular properties with high accuracy. dovepress.com While specific applications of ML to This compound have not been reported, the methodologies are broadly applicable to heterocyclic compounds.
Key applications of ML in this context include:
Property Prediction: Artificial Neural Networks (ANNs) and other ML models can be trained on datasets of known molecules to predict a wide range of properties for new, un-synthesized compounds. This includes predicting biological activity, toxicity, solubility, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For example, a backpropagation artificial neural network (BP-ANN) model was shown to have better performance in predicting the anticancer potency of imidazo[4,5-b]pyridine derivatives compared to traditional MLR methods. nih.gov
De Novo Drug Design: Generative ML models can design novel molecular structures with desired properties. These models can be trained on a library of known active compounds and then used to generate new molecules that are likely to be active against a specific biological target.
Reaction Prediction and Synthesis Design: ML models can predict the outcomes of chemical reactions and even suggest synthetic routes for target molecules. This can significantly accelerate the process of chemical synthesis. dovepress.com
The general workflow for applying ML to explore the chemical space around This compound would involve:
Data Curation: Assembling a large dataset of heterocyclic N-oxides with their known properties.
Feature Engineering: Representing the molecules in a format that can be understood by ML algorithms, such as molecular fingerprints or graph-based representations.
Model Training: Training an ML model, such as a deep neural network (DNN), on the curated dataset. dovepress.com
Prediction and Generation: Using the trained model to predict the properties of new derivatives of This compound or to generate entirely new structures with optimized properties.
The use of such in silico techniques holds immense promise for accelerating the discovery and development of new chemical entities based on the This compound scaffold for various applications in medicine and materials science.
Applications of 3h Imidazo 4,5 C Pyridine 5 Oxide Derivatives in Advanced Chemical Fields
Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis
Derivatives of 3H-imidazo[4,5-c]pyridine 5-oxide are highly valued as versatile synthetic intermediates in organic chemistry. Their fused imidazole (B134444) and pyridine (B92270) N-oxide ring system offers multiple reactive sites, allowing for a wide range of chemical transformations. This adaptability makes them crucial building blocks for the construction of more complex heterocyclic compounds with diverse functionalities.
The synthesis of imidazo[4,5-b]pyridine derivatives, which are structurally related to the title compound, highlights the utility of this heterocyclic core. Microwave-assisted and conventional synthetic methods have been developed to produce these derivatives in high yields and with reduced reaction times. eurjchem.comresearchgate.net For instance, a one-pot, three-component condensation reaction utilizing microwave irradiation provides an efficient route to imidazo[1,5-a]pyridines. scirp.org Another approach involves a tandem reaction starting from 2-chloro-3-nitropyridine (B167233) in an aqueous-isopropanol medium to rapidly construct the imidazo[4,5-b]pyridine skeleton. acs.org These synthetic strategies underscore the importance of the imidazo[4,5-c]pyridine framework in developing efficient methodologies for creating diverse molecular architectures.
The reactivity of the N-oxide group is a key feature that enhances the synthetic utility of these compounds. It can direct further substitutions on the pyridine ring and can also be removed at a later stage if the parent pyridine is the desired product. Phase transfer catalysis has been successfully employed for the regioselective alkylation of imidazo[4,5-b]pyridine derivatives, demonstrating the fine control that can be achieved in their functionalization. mdpi.com
Contributions to Ligand Design for Molecular Recognition Studies
The structural similarity of the imidazo[4,5-c]pyridine core to purine (B94841) bases has made its derivatives attractive candidates for ligand design in biological systems. rjraap.comresearchgate.net This scaffold has been particularly fruitful in the development of inhibitors for various enzymes, especially kinases.
Design of Kinase Inhibitor Scaffolds
The imidazolopyridine ring has been identified as a novel and effective hinge-binding scaffold for kinase inhibitors. nih.gov A notable application is in the design of c-Met kinase inhibitors, where a series of 3H-imidazo[4,5-b]pyridine derivatives have shown potent enzymatic and cellular activities. nih.gov Similarly, imidazo[4,5-c]pyridine-based compounds have been designed as CDK2 inhibitors, with some exhibiting excellent inhibitory activity at nanomolar concentrations. nih.gov
The design strategy often involves introducing various substituents onto the core scaffold to optimize binding affinity and selectivity. For example, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold led to compounds that inhibit a range of kinases, including Aurora-A. nih.gov Co-crystallization studies of these analogues with Aurora-A have provided valuable insights into their binding modes, revealing distinct orientations depending on the substituents. nih.gov This detailed structural information is crucial for the rational design of next-generation kinase inhibitors with improved properties. Thiazolo[5,4-b]pyridine derivatives have also been explored as c-KIT inhibitors to overcome drug resistance. mdpi.com
Exploration in Supramolecular Chemistry
The ability of 3H-imidazo[4,5-c]pyridine derivatives to participate in various non-covalent interactions makes them interesting building blocks in supramolecular chemistry. The nitrogen atoms in the imidazole and pyridine rings can act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking interactions. nih.gov These interactions are fundamental to the self-assembly of molecules into well-defined supramolecular architectures.
While direct studies on this compound in supramolecular chemistry are not extensively documented, the broader class of nitrogen-containing heterocycles, such as 1,3,5-triazines, serves as a good model for their potential. nih.gov These related compounds are known to form oligomers, macrocycles, and dendrimers through controlled self-assembly processes, driven by hydrogen bonding and other intermolecular forces. nih.gov The unique electronic and steric properties of the this compound scaffold suggest that its derivatives could be used to create novel supramolecular structures with specific recognition and assembly properties.
Development in Materials Science and Optoelectronics
The applications of 3H-imidazo[4,5-c]pyridine derivatives extend beyond the biological realm into materials science, where their electronic and photophysical properties are of particular interest.
Candidates for Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives, which share a similar heterocyclic core, have shown promise as luminescent and versatile scaffolds for various applications, including optoelectronic devices. rsc.org These compounds can exhibit unique optical behaviors, making them suitable for use as emitters in organic light-emitting diodes (OLEDs) and other optoelectronic components. The electronic properties of these molecules can be tuned by modifying the substituents on the heterocyclic framework, allowing for the development of materials with tailored absorption and emission characteristics. The study of HOMO and LUMO energy levels of imidazo[4,5-b]pyridine derivatives provides insights into their potential for charge transfer and their suitability for electronic applications. mdpi.com
Corrosion Inhibition Studies
Derivatives of imidazo[4,5-b]pyridine have been investigated as a new class of corrosion inhibitors for mild steel in acidic environments. researchgate.netnajah.edu These compounds can adsorb onto the metal surface, forming a protective film that significantly reduces the rate of corrosion. najah.edu The inhibition efficiency is dependent on the concentration of the inhibitor and the specific molecular structure. najah.edu
The mechanism of inhibition involves the interaction of the heteroatoms (nitrogen) and the π-electrons of the aromatic rings with the vacant d-orbitals of the iron atoms on the steel surface. researchgate.net Both experimental measurements and theoretical calculations, such as Density Functional Theory (DFT), have been used to understand the adsorption behavior and inhibition mechanism of these compounds. researchgate.netresearchgate.net The findings suggest that imidazo[4,5-b]pyridine derivatives can serve as effective and potentially environmentally friendly corrosion inhibitors. researchgate.net
No Direct Catalytic Applications Found for this compound Derivatives
Despite a comprehensive review of available scientific literature, no specific research detailing the application of this compound derivatives as ligands for metal catalysis or as organocatalysts has been identified. The current body of scientific work does not provide data to support the creation of a detailed section on this topic as per the requested outline.
While the broader family of imidazopyridines and N-oxides has been explored in various catalytic contexts, information directly pertaining to the this compound scaffold in catalytic applications is not present in the reviewed sources. Research on related compounds includes:
The use of different isomers, such as 3-(pyridin-2-yl)imidazo[1,5-a]pyridine, as ligands in transition metal complexes.
The application of simpler pyridine-N-oxides as organocatalysts in specific organic transformations.
The synthesis of various imidazopyridine derivatives, which often employs metal catalysts, rather than using the imidazopyridine derivatives as the catalysts themselves.
Investigations into the biological activity and metal-coordinating potential of imidazopyridine scaffolds, without extension into catalytic studies.
This lack of specific data prevents the generation of a scientifically accurate and detailed section on the catalytic applications of this compound derivatives, including the requested data tables and detailed research findings.
Future Directions and Emerging Research Avenues
Development of Eco-Friendly and Sustainable Synthetic Strategies
The development of environmentally benign and sustainable methods for the synthesis of 3h-Imidazo[4,5-c]pyridine 5-oxide and its derivatives is a critical area of future research. Traditional synthetic routes often rely on harsh reagents and organic solvents, leading to significant environmental footprints. The principles of green chemistry are increasingly being applied to the synthesis of N-heterocycles, and these can be extended to the production of this compound.
Future work in this area will likely focus on several key aspects:
Alternative Solvents: A shift away from chlorinated and volatile organic solvents towards greener alternatives such as water, supercritical fluids, or bio-based solvents will be crucial.
Catalytic Methods: The use of highly efficient and recyclable catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, can reduce waste and energy consumption.
Energy Efficiency: Exploring alternative energy sources like microwave irradiation and ultrasonication can lead to faster reaction times and lower energy usage compared to conventional heating.
| Strategy | Advantage | Potential Application to this compound Synthesis |
| Microwave-assisted synthesis | Rapid heating, shorter reaction times, often higher yields | Acceleration of the cyclization and oxidation steps. |
| Use of green solvents (e.g., water, ethanol) | Reduced toxicity and environmental impact | Performing the key reaction steps in more benign media. |
| Heterogeneous catalysis | Ease of catalyst separation and recycling | Employing recyclable solid acid or base catalysts for the formation of the imidazole (B134444) ring. |
Addressing Challenges in Regioselective Functionalization and Derivatization
A significant hurdle in the medicinal chemistry of this compound is the precise control of the position of chemical modifications on the molecule, a concept known as regioselectivity. The presence of multiple nitrogen atoms and the N-oxide group creates a complex electronic landscape, making it challenging to introduce new functional groups at a desired position.
Future research will need to focus on developing novel synthetic methodologies to overcome these challenges. Key areas of exploration include:
Direct C-H Functionalization: This powerful technique allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, avoiding the need for pre-functionalized starting materials. Developing C-H functionalization methods that are highly regioselective for the imidazo[4,5-c]pyridine core is a major goal.
Directing Groups: The use of removable chemical groups that can direct a reaction to a specific position on the molecule is a promising strategy.
Computational Modeling: Quantum chemical calculations can be used to predict the most reactive sites on the molecule, guiding the design of more selective reactions.
| Challenge | Potential Solution | Research Focus |
| Poor regioselectivity in electrophilic substitution | Use of directing groups to block certain positions and favor others. | Design and synthesis of novel directing groups for the imidazo[4,5-c]pyridine system. |
| Competition between multiple reactive sites | Development of highly specific catalysts that recognize a single site. | Exploration of enzyme-like catalysts or organocatalysts with tailored active sites. |
| Harsh reaction conditions for some functionalizations | Exploration of milder reaction conditions using photoredox or electrochemical catalysis. | Investigating light- or electricity-driven reactions for C-H functionalization. |
Integration of Advanced Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules, including derivatives of this compound. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of human intuition.
In the context of this compound, AI and ML can be applied in several ways:
Predictive Modeling: AI algorithms can be trained to predict the biological activity, toxicity, and physicochemical properties of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising compounds.
Synthesis Planning: Machine learning models can assist in designing the most efficient synthetic routes to new derivatives, a process known as retrosynthesis.
De Novo Design: AI can be used to generate entirely new molecular structures based on a set of desired properties, potentially leading to the discovery of novel imidazo[4,5-c]pyridine-based compounds with enhanced activity.
| AI/ML Application | Description | Impact on this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate the chemical structure of a molecule with its biological activity. | Rapidly screen virtual libraries of derivatives to identify potential drug candidates. |
| Retrosynthesis Prediction | AI algorithms that suggest a step-by-step plan for synthesizing a target molecule. | Accelerate the synthesis of novel and complex derivatives. |
| Generative Models | AI that can design new molecules with desired properties from scratch. | Explore a wider chemical space for new therapeutic agents based on the imidazo[4,5-c]pyridine scaffold. |
Exploration of Novel Chemical Transformations and Reactivities for N-Oxide Heterocycles
The N-oxide group in this compound is not just a passive spectator; it imparts unique reactivity to the molecule. Exploring new chemical transformations that leverage the presence of the N-oxide is a fertile ground for future research.
Emerging areas of interest include:
Photocatalysis: The use of light to drive chemical reactions can unlock new transformations of the N-oxide group and the heterocyclic core, often under mild conditions.
Transition Metal Catalysis: The development of new transition metal catalysts can enable novel cross-coupling and functionalization reactions at positions that are otherwise difficult to access.
Radical Chemistry: The N-oxide group can influence the formation and reaction of radical intermediates, opening up new avenues for derivatization.
Recent research into the reactivity of pyridine (B92270) N-oxides has shown that they can undergo a variety of transformations, such as deoxygenation, rearrangement, and functionalization at the C2 position. Applying these discoveries to the more complex this compound system could lead to the development of a rich and diverse chemistry.
| Reaction Type | Description | Potential for this compound |
| Deoxygenative Functionalization | A reaction where the oxygen atom of the N-oxide is removed and a new functional group is installed. | A powerful method for introducing a wide range of substituents onto the pyridine ring. |
| -Dipolar Cycloadditions | The N-oxide can act as a 1,3-dipole and react with various dipolarophiles to form new ring systems. | A strategy for building molecular complexity and accessing novel heterocyclic scaffolds. |
| Remote C-H Functionalization | The N-oxide group can be used to direct reactions to a distant C-H bond on the molecule. | A way to achieve functionalization at positions that are electronically or sterically disfavored. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3H-Imidazo[4,5-c]pyridine 5-oxide, and how can its purity be optimized?
- Methodology : The synthesis often involves cyclization of precursor heterocycles. For example, 1H-imidazo[4,5-c]pyridine 5-oxide (CAS 91184-02-0) is synthesized via oxidation of the parent imidazopyridine using peracids or hydrogen peroxide under controlled conditions . Purity optimization requires chromatographic techniques (e.g., silica gel column chromatography) and recrystallization in polar aprotic solvents like DMF or ethanol. NMR (<sup>1</sup>H/<sup>13</sup>C) and HPLC-MS are critical for verifying structural integrity and purity .
Q. How is the prototropic behavior of 3H-Imidazo[4,5-c]pyridine derivatives characterized in different solvents?
- Methodology : Prototropic equilibria (e.g., keto-enol tautomerism) are studied using UV-Vis and fluorescence spectroscopy. For structurally related 2-(2′-hydroxyphenyl)-3H-imidazo[4,5-b]pyridine, solvent polarity and pH significantly influence tautomer distribution. Aqueous solvents favor zwitterionic forms, while organic solvents stabilize neutral tautomers . Time-resolved fluorescence decay experiments can quantify tautomerization kinetics .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Key techniques include:
- FT-IR : Identifies functional groups (e.g., N-O stretch at ~1250–1350 cm⁻¹) .
- NMR : <sup>1</sup>H/<sup>13</sup>C NMR distinguishes regioisomers and confirms substitution patterns (e.g., aromatic protons in the 7–9 ppm range) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .
Advanced Research Questions
Q. How do structural modifications to this compound influence its activity as a 5-HT6 receptor modulator?
- Methodology : Structure–activity relationship (SAR) studies involve introducing substituents (e.g., alkyl, aryl, or piperazinyl groups) at positions 2, 3, or 6. For example, 7-(piperazin-1-yl) derivatives exhibit enhanced binding affinity (Ki = 6 nM) to 5-HT6 receptors due to improved hydrogen bonding with Glu196 and Tyr187 residues. In vitro assays (e.g., cAMP accumulation) and molecular docking (using software like AutoDock Vina) validate these interactions .
Q. What computational methods are used to predict the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). For aminoimidazodipyridines, HOMO localization on the imidazole ring suggests nucleophilic reactivity, while LUMO resides on the pyridine moiety, indicating electrophilic susceptibility. Solvent effects are modeled using the PCM method .
Q. How can researchers resolve contradictions in reported biological activities of imidazopyridine derivatives?
- Methodology : Discrepancies (e.g., conflicting IC50 values for kinase inhibitors) arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Systematic meta-analyses of published data, coupled with standardized protocols (e.g., CEREP panels for off-target profiling), can clarify structure–activity trends .
Q. What strategies improve the metabolic stability of this compound derivatives in preclinical studies?
- Methodology : Metabolic stability is enhanced by:
- Cytochrome P450 (CYP) Avoidance : Replace metabolically labile groups (e.g., methylsulfinyl with trifluoromethyl) to reduce CYP3A4/2D6 interactions .
- Prodrug Design : Esterification of carboxylic acid groups improves bioavailability and reduces first-pass metabolism .
- In Vitro Liver Microsome Assays : Quantify half-life (t1/2) and intrinsic clearance (Clint) using pooled human liver microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
